The Multifaceted Role of CART (55-102) in Rat Physiology and Behavior: A Technical Guide
The Multifaceted Role of CART (55-102) in Rat Physiology and Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system. The biologically active fragment, CART (55-102), has been extensively studied in rats, revealing its significant involvement in a spectrum of physiological and behavioral processes. This technical guide provides a comprehensive overview of the functions of CART (55-102) in rats, with a focus on its roles in regulating psychostimulant-induced locomotion, reward pathways, anxiety, feeding behavior, and cardiovascular function. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.
Introduction
Cocaine- and Amphetamine-Regulated Transcript (CART) was first identified as a messenger RNA that is upregulated in the rat striatum following acute administration of psychostimulants.[1] Subsequent research has established that the propeptide is processed into several biologically active fragments, with CART (55-102) being a prominent and functionally significant peptide in the rat brain.[2][3] This peptide acts as both a neurotransmitter and a hormone, with a wide distribution throughout the central nervous system (CNS) and in peripheral tissues.[4][5] The diverse functions of CART (55-102) are mediated through its interaction with putative G-protein coupled receptors, influencing various signaling cascades.[4][6] This guide will delve into the core functions of CART (55-102) in rats, providing detailed experimental insights and data-driven summaries.
Core Functions of CART (55-102) in Rats
Modulation of Psychostimulant-Induced Locomotion
A primary and well-documented function of CART (55-102) is its modulation of the locomotor effects induced by psychostimulants like cocaine and amphetamine.
Inhibitory Effects: Systemic (intraperitoneal, i.p.) administration of CART (55-102) has been shown to attenuate the increased locomotor activity caused by both cocaine and amphetamine.[4][5][7] This inhibitory effect is also observed when CART (55-102) is administered directly into the nucleus accumbens (NAc), a key brain region in the reward pathway.[4][5] Interestingly, systemic administration exhibits a biphasic, U-shaped dose-response curve, with maximal inhibition at a specific dose and reduced effects at higher or lower doses.[5][7]
Excitatory Effects: In contrast to its effects in the NAc, direct injection of CART (55-102) into the ventral tegmental area (VTA) leads to a dose-dependent increase in locomotor activity.[8] This suggests a region-specific modulatory role of the peptide on motor behavior.
| Administration Route | Brain Region | Dose | Effect on Psychostimulant-Induced Locomotion | Psychostimulant | Reference |
| Intraperitoneal (i.p.) | Systemic | 25 µg/kg | Attenuation | Cocaine (10 mg/kg) & Amphetamine (2 mg/kg) | [5][7] |
| Intraperitoneal (i.p.) | Systemic | 10 µg/kg | Attenuation (approx. 75%) | Cocaine (10 mg/kg) | [7] |
| Intra-accumbal | Nucleus Accumbens (NAc) | 2.5 µg | Partial Attenuation | Cocaine | [7] |
| Intra-VTA | Ventral Tegmental Area (VTA) | 0.2 - 5.0 µ g/side | Increase | N/A (induces locomotion on its own) | [8] |
Role in Reward and Aversion
CART (55-102) plays a dual role in modulating the rewarding and aversive properties of drugs and stimuli, primarily through its actions in the mesolimbic pathway.
Conditioned Place Preference (CPP): Intra-VTA administration of CART (55-102) induces conditioned place preference, indicating that the peptide itself has rewarding properties in this brain region.[8]
Modulation of Amphetamine Reward: The peptide's influence on amphetamine-induced reward is dose-dependent when administered into the basolateral amygdala (BLA). A low, sub-rewarding dose of CART (55-102) in the BLA, when paired with a sub-rewarding dose of systemic amphetamine, produces a CPP.[2] Conversely, a higher, aversive dose of CART (55-102) in the BLA can block the rewarding effects of a systemically administered rewarding dose of amphetamine.[2]
Conditioned Place Aversion (CPA): Higher doses of CART (55-102) infused into the BLA can produce conditioned place aversion, suggesting aversive properties at higher concentrations in this region.[2]
| Administration Route | Brain Region | Dose | Behavioral Effect | Reference |
| Intra-VTA | Ventral Tegmental Area (VTA) | Not specified | Conditioned Place Preference (CPP) | [8] |
| Intra-BLA | Basolateral Amygdala (BLA) | 1 µ g/side (sub-rewarding) + 0.1 mg/kg i.p. Amphetamine (sub-rewarding) | Conditioned Place Preference (CPP) | [2] |
| Intra-BLA | Basolateral Amygdala (BLA) | 4 µ g/side (aversive) + 1.0 mg/kg i.p. Amphetamine (rewarding) | Blocks Amphetamine CPP | [2] |
| Intra-BLA | Basolateral Amygdala (BLA) | 4 µ g/side | Conditioned Place Aversion (CPA) | [2] |
Anxiogenic Effects
Multiple studies indicate that CART (55-102) can induce anxiety-like behaviors in rats. Intracerebroventricular (ICV) administration of the peptide has been shown to produce anxiogenic effects in behavioral tests such as the elevated plus maze and social interaction tests.[2][9] This effect may be mediated, in part, by the activation of corticotropin-releasing factor (CRF) neurons.[2] Microinjection of CART (55-102) into the nucleus accumbens and the dorsal raphe nucleus has also been shown to modulate anxiety-related behaviors.[10]
| Administration Route | Effect | Behavioral Test | Proposed Mediator | Reference |
| Intracerebroventricular (ICV) | Anxiogenic | Elevated Plus Maze, Social Interaction | Corticotropin-Releasing Factor (CRF) | [2][9] |
| Intra-accumbal | Modulation of anxiety | Not specified | - | [10] |
| Intra-dorsal raphe | Anxiogenic | Elevated Plus Maze, Light-Dark Box | - | [10][11] |
Regulation of Feeding and Metabolism
CART (55-102) is a potent satiety factor, playing a significant role in the regulation of food intake and energy homeostasis.
Anorectic Effects: ICV administration of CART (55-102) dose-dependently inhibits food intake in both normal and starved rats.[12][13] It also blocks the feeding response induced by the orexigenic neuropeptide Y (NPY).[13]
Metabolic Effects: Central administration of CART (55-102) can lead to increases in plasma glucose and epinephrine (B1671497) levels, suggesting an influence on metabolic processes.[12]
| Administration Route | Dose | Effect | Reference |
| Intracerebroventricular (ICV) | Dose-dependent | Inhibition of food intake | [12][13] |
| Intracerebroventricular (ICV) | 1 nmol | Increased plasma glucose and epinephrine | [12] |
Cardiovascular Effects
Central administration of CART (55-102) has pronounced effects on the cardiovascular system.
Pressor Effects: Intracerebroventricular or intracisternal injection of CART (55-102) leads to dose-dependent increases in mean arterial pressure and heart rate.[5][12] This effect is mediated by an increase in renal sympathetic nerve activity, indicating an activation of the sympathetic nervous system.[12] Intravenous administration of similar doses, however, does not produce these cardiovascular responses, suggesting a central site of action.[5][12]
| Administration Route | Dose | Cardiovascular Effects | Reference |
| Intracerebroventricular (ICV) | 1 nmol | Increased mean arterial pressure, increased renal sympathetic nerve activity | [12] |
| Intracisternal (i.c.) | 1-4 nmol | Increased heart rate and blood pressure | [5] |
Signaling Pathways and Mechanisms of Action
The diverse functions of CART (55-102) are mediated through complex signaling pathways, although a specific receptor has yet to be cloned.[7] Evidence strongly suggests the involvement of G-protein coupled receptors (GPCRs).[4][6]
Dopaminergic System Interaction
The locomotor-stimulating effects of intra-VTA CART (55-102) are dependent on the dopamine (B1211576) system. These effects can be blocked by the dopamine D2 receptor antagonist, haloperidol, indicating that CART (55-102) likely acts upstream of or in concert with dopaminergic neurons to produce its effects on motor activity.[8] One proposed mechanism is the inhibition of inhibitory GABAergic inputs to dopaminergic neurons in the VTA.[8]
References
- 1. jneurosci.org [jneurosci.org]
- 2. The effects of infusions of CART 55–102 into the basolateral amygdala on amphetamine-induced conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. ashdin.com [ashdin.com]
- 6. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Administration of CART 55–102 Inhibits Psychostimulant-Induced Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. scispace.com [scispace.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety | Journal of Neuroscience [jneurosci.org]
- 12. ahajournals.org [ahajournals.org]
- 13. phoenixpeptide.com [phoenixpeptide.com]
